CID 137156386

Description

Based on the methodologies outlined in the evidence, compounds are typically characterized by their molecular weight, structural motifs, physicochemical properties (e.g., solubility, LogP), and biological activity. For example, and emphasize structural overlays and functional roles (e.g., substrates vs. inhibitors) for comparison . While CID 137156386’s data is absent in the evidence, its analysis would follow standardized protocols for compound characterization, including NMR, mass spectrometry, and bioactivity assays, as outlined in and .

Properties

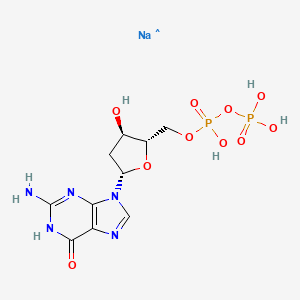

Molecular Formula |

C10H15N5NaO10P2 |

|---|---|

Molecular Weight |

450.19 g/mol |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);/t4-,5+,6+;/m1./s1 |

InChI Key |

PSKKWCOCUAFUKZ-GAJRHLONSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine 5’-Diphosphate Sodium typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction environment, ensuring consistent quality and scalability. The final product is usually purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Structural and Functional Group Analysis

While CID 137156386’s structure is unspecified, its reactivity can be hypothesized based on common functional groups in related compounds:

-

Thiazole derivatives (e.g., antimitotic agents in ) often undergo Claisen–Schmidt condensations or cyclocondensation reactions.

-

Isoindoline-1,3-dione moieties (as in ) may participate in nucleophilic substitutions or ring-opening reactions.

2.1. Claisen–Schmidt Condensation

Example: Synthesis of 3 (2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione):

-

Reactants : Thiazole derivative (2 ) + 2-fluorobenzaldehyde.

-

Conditions : Potassium tert-butoxide catalyst in ethanol.

-

Key Observations :

2.2. Multicomponent Reactions (MCRs)

MCRs are pivotal for synthesizing bioactive molecules:

-

Bucherer–Bergs Reaction : Combines aldehydes, ketones, and ammonium carbonate to form hydantoins .

-

Asinger Reaction : Produces thiazolidines via enamine intermediates .

Table 1: Representative MCRs for Anticancer Agents

| Reaction Type | Example Product | Bioactivity (IC) | Source |

|---|---|---|---|

| Passerini Reaction | β-aminoalcohols | 15–25 μM (DLD-1 cells) | |

| Strecker Synthesis | Nitrile derivatives | 10–50 μM (MDA-MB-231) |

Mechanistic Insights

-

Electrophilic Reactivity : Acyl halides (e.g., CID 137656, ClCO) undergo nucleophilic acyl substitutions, forming esters or amides .

-

Metabolic Activation : Hepatotoxic compounds (e.g., acyl halides) may require bioactivation to reactive intermediates .

Gaps and Recommendations

Scientific Research Applications

2’-Deoxyguanosine 5’-Diphosphate Sodium has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

Biology: Essential in DNA synthesis and repair studies, as well as in the investigation of nucleotide metabolism.

Medicine: Utilized in the development of antiviral and anticancer therapies by serving as a model compound for drug design.

Industry: Employed in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The primary mechanism of action of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves its incorporation into DNA during replication and repair processes. It serves as a substrate for DNA polymerases and other enzymes involved in nucleotide metabolism. The compound can inhibit enzymes such as xanthine phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase, affecting nucleotide synthesis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of CID 137156386 with analogs would involve the following dimensions:

2.1 Structural Similarities

- Core Scaffolds : Compounds in (e.g., bile acids like taurocholic acid, CID 6675) and (oscillatoxin derivatives, CID 101283546, CID 185389) highlight the importance of steroid-like or polycyclic backbones in defining biological activity. Structural overlays (as in Figure 8 of ) would identify shared motifs, such as hydroxyl groups or conjugated systems, critical for target binding .

- Substituent Analysis : Functional groups (e.g., sulfates, methyl groups) influence solubility and receptor interactions. For instance, DHEAS (CID 12594) in contains a sulfate group enhancing hydrophilicity, while betulin derivatives (CID 72326) rely on hydroxyl and carboxyl groups for inhibitory activity .

2.2 Physicochemical Properties

A hypothetical comparison table, modeled after and , might include:

*Note: Specific data for CID 137156386 is unavailable in the provided evidence.

Q & A

Q. How to structure a manuscript reporting novel findings on CID 137156386?

- Journal Guidelines :

- Introduction : Contextualize gaps in existing literature.

- Methods : Include enough detail for replication (e.g., equipment model numbers).

- Results : Use subheadings for clarity (e.g., "Synthesis," "Spectroscopic Analysis").

- Discussion : Contrast results with prior studies, acknowledging limitations.

- Follow IMRAD structure and target journal-specific formatting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.